Product packaging for Benzoyl chloride, 3,3'-azobis-(Cat. No.:CAS No. 15790-49-5)

Benzoyl chloride, 3,3'-azobis-

Cat. No.: B14805611
CAS No.: 15790-49-5
M. Wt: 307.1 g/mol
InChI Key: XOKVIYGDSGKCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Azobis-Compounds in Contemporary Chemical Research

Azobis-compounds, characterized by the R−N=N−R′ functional group, are a significant class of organic molecules with diverse applications in modern chemical research. wikipedia.org Their utility stems from the unique properties of the azo group, which can undergo thermal or photochemical decomposition to generate free radicals or exist as stable, colored moieties. Historically recognized for their vibrant colors, aryl azo compounds are foundational to the synthesis of azo dyes, such as Disperse Orange 1 and methyl orange, which are widely used in the textile industry and as pH indicators. wikipedia.org The π-delocalization in these aromatic systems is responsible for their characteristic colors. wikipedia.org

Beyond their role as colorants, azobis-compounds are at the forefront of materials science and specialty chemicals. They are investigated as high-nitrogen, high-energy materials and as photochromic substances for applications in optical data storage, molecular switches, and photorefractive materials. acs.org The ability of the azo linkage to reversibly isomerize between trans and cis forms upon light exposure is the basis for these advanced applications. wikipedia.org In the realm of polymer chemistry, aliphatic azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), are critically important as initiators for free radical polymerization, a process used to manufacture a vast array of plastics and synthetic rubbers. researchgate.netnih.govbritannica.com These initiators decompose at predictable rates under thermal or photolytic conditions to produce radicals that initiate the polymerization of vinyl monomers. sigmaaldrich.comfujifilm.com Furthermore, specialized water-soluble azo initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) are employed in aqueous systems and for studying oxidative degradation processes. nih.govnih.gov

Historical Development and Evolution of Azobis-Initiators in Polymer Science

The field of polymer science has been profoundly shaped by the development of effective initiators for free radical polymerization, a cornerstone of industrial polymer production. While the earliest polymerizations in the 1910s-1930s relied on peroxy compounds, and the 1940s saw the advent of redox initiation systems, the systematic investigation and adoption of azo compounds as free radical initiators began in the 1950s. researchgate.net This shift was driven by the advantages offered by azo initiators, such as decomposition rates that are largely independent of the solvent environment and the absence of induced decomposition, leading to more controlled polymerization kinetics compared to many peroxides.

Compounds like 2,2'-azobis(isobutyronitrile) (AIBN) became benchmark initiators, valued for their ability to generate radicals at a convenient rate upon heating. researchgate.netsigmaaldrich.com The mechanism involves the cleavage of the C-N bonds and the liberation of a stable dinitrogen molecule, which provides a strong thermodynamic driving force for the decomposition. fujifilm.com The evolution of polymer science toward more sophisticated architectures and controlled processes further spurred innovation in initiator technology. The development of "living" or controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, created a demand for initiators compatible with these systems. researchgate.netsigmaaldrich.com This led to the design and synthesis of a wide variety of functional azo initiators. These molecules contain not only the radical-generating azo group but also other chemical functionalities (e.g., carboxyl, hydroxyl) that can be incorporated as polymer end-groups, enabling the synthesis of block copolymers, telechelic polymers, and other complex macromolecules. researchgate.net

Specific Significance of Benzoyl Chloride, 3,3'-azobis- in Polymerization and Organic Synthesis

Benzoyl chloride, 3,3'-azobis-, also known as azobenzene-3,3'-dicarboxylic acid dichloride, is a specialized bifunctional azo compound. jst.go.jp Its significance lies in its dual nature: it acts as a free-radical initiator through its central azo group while possessing highly reactive benzoyl chloride functional groups at its extremities. lookchem.comlookchem.com This structure positions it as a valuable functional initiator for creating polymers with reactive terminal groups.

Upon thermal or photolytic decomposition, the azo linkage breaks down to form two identical radicals, each carrying a benzoyl chloride moiety. These radicals can initiate the polymerization of various monomers. The result is a polymer chain (or two, depending on the termination mechanism) that is capped at the end(s) by a benzoyl chloride group. This terminal group is a versatile chemical handle. As a typical acyl chloride, it can readily react with nucleophiles such as alcohols, phenols, and amines in reactions like the Schotten-Baumann reaction. atamanchemicals.comwikipedia.org This reactivity allows the polymers synthesized with Benzoyl chloride, 3,3'-azobis- to be easily modified post-polymerization. For instance, they can be chain-extended with other polymers to form block copolymers, grafted onto surfaces containing hydroxyl or amine groups, or reacted with various functional molecules to impart specific properties to the final material. The synthesis of this initiator can be achieved via the reaction of 3,3'-azodibenzoic acid with a chlorinating agent like thionyl chloride. lookchem.comlookchem.com

Table 1: Chemical Identification of Benzoyl chloride, 3,3'-azobis-

IdentifierValueSource
Chemical NameBenzoyl chloride, 3,3'-azobis- lookchem.com
Systematic Name3,3′-(Diazene-1,2-diyl)dibenzoic acid dichloride jst.go.jp
CAS Number15790-49-5 lookchem.com
Molecular FormulaC₁₄H₈Cl₂N₂O₂ lookchem.com
Molecular Weight307.136 g/mol lookchem.com

Scope of Academic Research on Benzoyl Chloride, 3,3'-azobis- and Related Derivatives

While direct academic literature focusing extensively on the polymerization kinetics and specific applications of Benzoyl chloride, 3,3'-azobis- is limited, the scope of research can be understood by examining studies on its constituent parts and related functional initiators. Research on benzoyl chloride and its derivatives is vast, often focusing on its utility as an acylation agent in organic synthesis and as a derivatizing agent to improve the analytical detection of small molecules in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS). chemicalbook.comresearchgate.netnih.gov This derivatization enhances the hydrophobicity and mass spectrometric response of polar analytes. nih.gov

The broader field of functional azo initiators is an active area of academic inquiry. Significant research has been dedicated to understanding the synthesis, decomposition kinetics, and application of azo initiators bearing other functional groups, which serves as a proxy for the potential research avenues for Benzoyl chloride, 3,3'-azobis-. For example, 4,4'-azobis(4-cyanopentanoic acid) (ACPA), a water-soluble initiator with terminal carboxylic acid groups, has been studied in depth. researchgate.netacs.org Research on ACPA has explored its stereoisomers, decomposition rates, and its utility as a mechanophore that can be embedded in polymer chains for studying mechanical stress. researchgate.netacs.org Similarly, initiators like Dimethyl 2,2′-azobis(2-methyl propionate) (AIBME) have been developed and studied as non-toxic alternatives to cyano-containing initiators for controlled polymerization reactions. nih.gov This body of work on related functional initiators highlights the academic interest in creating well-defined polymers with specific end-group functionalities for advanced applications.

Table 2: Examples of Functional Azobis-Initiators in Academic Research

Initiator NameAbbreviationKey Functional GroupPrimary Research Focus
2,2'-Azobis(isobutyronitrile)AIBNNitrileBenchmark for radical polymerization kinetics. researchgate.netnih.gov
4,4'-Azobis(4-cyanopentanoic acid)ACPACarboxylic AcidWater-soluble initiator, synthesis of functional polymers, mechanophore studies. researchgate.netacs.org
2,2'-Azobis(2-methylpropionamidine) dihydrochlorideAAPHAmidine (hydrochloride salt)Water-soluble initiator, studies of oxidation in biological and chemical systems. nih.govnih.govsigmaaldrich.com
Dimethyl 2,2′-azobis(2-methyl propionate)AIBMEMethyl EsterNon-toxic (cyano-free) initiator for controlled polymerization. nih.gov

Identification of Key Research Gaps and Future Directions for Benzoyl Chloride, 3,3'-azobis- Studies

The existing literature presents several clear research gaps concerning Benzoyl chloride, 3,3'-azobis-. The primary gap is the lack of detailed empirical data on its performance as a polymerization initiator. For many other azo initiators, extensive studies have characterized their decomposition kinetics (e.g., half-life at various temperatures), initiation efficiency, and behavior in different solvents and monomer systems. researchgate.netnih.gov Such fundamental data is currently unavailable for Benzoyl chloride, 3,3'-azobis-, which limits its practical application. Furthermore, there is a scarcity of published research demonstrating the synthesis of specific polymers using this initiator and exploring the subsequent modification of the resulting terminal benzoyl chloride groups.

These gaps point toward several promising future research directions:

Kinetic Studies: A thorough investigation into the thermal decomposition kinetics of Benzoyl chloride, 3,3'-azobis- in various organic solvents is essential. Determining its 10-hour half-life temperature and activation energy would provide the foundational data needed for its controlled use in polymerization.

Synthesis and Characterization of Functional Polymers: Research should be directed towards using this initiator to synthesize a range of polymers (e.g., polystyrene, poly(methyl methacrylate)). Characterization of these polymers would confirm the presence and accessibility of the terminal benzoyl chloride groups.

Development of Advanced Polymer Architectures: A key future direction is to leverage the reactive terminal groups for the synthesis of more complex macromolecular structures. This includes creating block copolymers by reacting the terminally-functionalized polymer with a second monomer or polymer, or grafting the polymers onto surfaces to create novel functional materials.

Comparative Analysis: A comparative study of Benzoyl chloride, 3,3'-azobis- against other functional initiators (e.g., those with carboxyl or hydroxyl termini) would be valuable. Such work could highlight the relative advantages of the benzoyl chloride group in terms of reaction efficiency, stability, and versatility for post-polymerization modification.

Synthesis of Novel Derivatives: Future work could also involve the synthesis of derivatives of Benzoyl chloride, 3,3'-azobis- with different substituents on the benzene (B151609) rings. This could be used to fine-tune properties such as solubility or decomposition temperature to suit specific polymerization requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2N2O2 B14805611 Benzoyl chloride, 3,3'-azobis- CAS No. 15790-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15790-49-5

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

3-[(3-carbonochloridoylphenyl)diazenyl]benzoyl chloride

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-3-1-5-11(7-9)17-18-12-6-2-4-10(8-12)14(16)20/h1-8H

InChI Key

XOKVIYGDSGKCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry for Benzoyl Chloride, 3,3 Azobis

Detailed Exploration of Established Synthetic Routes to Benzoyl Chloride, 3,3'-azobis-

The primary and most well-documented route to Benzoyl chloride, 3,3'-azobis- begins with the corresponding dicarboxylic acid, 3,3'-azobisbenzoic acid. The transformation of the carboxylic acid groups into acyl chlorides is a standard procedure in organic synthesis.

A common method involves the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). google.com The reaction proceeds by converting the carboxylic acids into their more reactive acyl chloride counterparts. The general reaction is as follows:

HOOC-(C₆H₄)-N=N-(C₆H₄)-COOH + 2 SOCl₂ → ClOC-(C₆H₄)-N=N-(C₆H₄)-COCl + 2 SO₂ + 2 HCl

This reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation after the reaction is complete. google.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed for this transformation. atamanchemicals.comwikipedia.orgprepchem.com

Mechanistic Investigations of Azobis-Bond Formation in Benzoyl Chloride, 3,3'-azobis- Synthesis

The formation of the central azo linkage (-N=N-) is a critical step in the synthesis of the precursor, 3,3'-azobisbenzoic acid. This is typically achieved through the reduction of a nitroaromatic compound, followed by oxidation of the resulting hydrazo intermediate.

One common starting material is 3-nitrobenzoic acid. The reduction of the nitro groups can be accomplished using various reducing agents. A classic laboratory method involves the use of a reducing metal in an alkaline solution, such as zinc dust in sodium hydroxide (B78521) solution. This initially forms the hydrazo compound, which is then oxidized to the azo compound.

A more modern and controlled approach involves the catalytic hydrogenation of the nitro compound to the corresponding amine, followed by diazotization and coupling. However, for the synthesis of symmetrical azo compounds like 3,3'-azobisbenzoic acid, direct reductive coupling methods are often more efficient.

The mechanism of azobis-bond formation via reductive coupling is complex and proceeds through several intermediates. Initially, the nitro group is reduced to a nitroso group (-NO), which can then react with a hydroxylamine (B1172632) intermediate (-NHOH), also formed from the reduction of the nitro group. Condensation of the nitroso and hydroxylamine intermediates leads to the formation of the azoxy (-N(O)=N-) linkage. Further reduction of the azoxy group yields the desired azo (-N=N-) bond.

The reaction conditions, including the choice of reducing agent, pH, and temperature, are crucial in directing the reaction towards the desired azo product and minimizing the formation of side products such as the hydrazo or amine compounds.

Optimization Strategies for Purity and Yield in Laboratory and Scaled Synthesis of Benzoyl Chloride, 3,3'-azobis-

Optimizing the synthesis of Benzoyl chloride, 3,3'-azobis- involves careful consideration of reaction parameters for both the formation of the azo-dicarboxylic acid precursor and its subsequent chlorination.

For the synthesis of 3,3'-azobisbenzoic acid:

ParameterOptimization Strategy
Reducing Agent The choice of reducing agent can significantly impact yield and purity. While classical methods use metals like zinc, modern approaches may utilize catalytic hydrogenation for cleaner reactions.
Reaction Temperature Controlling the temperature is critical to prevent over-reduction to the amine or incomplete reaction.
pH Control The pH of the reaction medium influences the reactivity of the intermediates and can affect the final product distribution.
Oxidation Step If a hydrazo intermediate is formed, the choice of oxidizing agent (e.g., air, hydrogen peroxide) and reaction conditions will determine the efficiency of the conversion to the azo compound.

For the chlorination of 3,3'-azobisbenzoic acid:

ParameterOptimization Strategy
Chlorinating Agent Thionyl chloride is a common and effective choice. lookchem.comlookchem.com The use of a catalyst like DMF can accelerate the reaction. google.com
Stoichiometry Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid groups.
Solvent An inert solvent that does not react with the acyl chloride product is essential.
Purification Distillation or recrystallization of the final product is necessary to remove any unreacted starting material or byproducts. google.com

Chemistry of Key Intermediates and Precursors in Benzoyl Chloride, 3,3'-azobis- Production

The successful synthesis of the target molecule relies heavily on the efficient preparation and handling of its key intermediates.

Synthesis and Functionalization of 3,3'-Azobisbenzoic Acid Derivatives

The synthesis of 3,3'-azobisbenzoic acid is a pivotal step. A common laboratory preparation involves the reduction of 3-nitrobenzoic acid. For instance, a procedure might involve dissolving 3-nitrobenzoic acid in an aqueous solution of sodium hydroxide and then treating it with a reducing agent like glucose, followed by air oxidation. rsc.org

The resulting 3,3'-azobisbenzoic acid can be further functionalized if desired. The carboxylic acid groups can be converted to esters, amides, or other derivatives, allowing for the synthesis of a range of related azopolymers or other materials.

Advanced Chlorination Techniques for Carboxylic Acid Moieties in Azobis-Compounds

While thionyl chloride is a workhorse for converting carboxylic acids to acyl chlorides, other reagents can offer advantages in specific situations. For example, oxalyl chloride is often used for small-scale preparations as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. Phosphorus trichloride (B1173362) (PCl₃) represents a more atom-economical option. researchgate.net

The choice of chlorination technique can be influenced by the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For industrial-scale production, factors such as cost, safety, and waste disposal become paramount. google.com

Rational Design and Synthesis of Novel Benzoyl Chloride, 3,3'-azobis- Analogues

The core structure of Benzoyl chloride, 3,3'-azobis- can be modified to create a library of analogues with tailored properties. This rational design approach allows for the fine-tuning of characteristics such as decomposition temperature, radical generation efficiency, and solubility.

For example, introducing electron-donating or electron-withdrawing substituents onto the aromatic rings can alter the electronic properties of the azo linkage and, consequently, its thermal stability. The synthesis of these analogues would typically follow a similar synthetic pathway, starting from the appropriately substituted nitrobenzoic acid derivatives.

The table below illustrates some potential analogues and the synthetic considerations for their preparation:

Analogue StructureSynthetic Consideration
Benzoyl chloride, 4,4'-azobis- Start with 4-nitrobenzoic acid.
Benzoyl chloride, 3,3'-azobis-, with methyl substituents on the rings Start with the corresponding methylated 3-nitrobenzoic acid derivative.
Benzoyl chloride, 3,3'-azobis-, with different functional groups on each ring Requires a more complex, multi-step synthesis involving the coupling of two different aromatic precursors.

By systematically modifying the structure of Benzoyl chloride, 3,3'-azobis-, new radical initiators can be developed for specific polymerization applications, leading to polymers with novel architectures and properties.

Strategies for Modifying the Benzoyl Chloride, 3,3'-azobis- Skeleton

The functionalization of the Benzoyl chloride, 3,3'-azobis- skeleton is crucial for tailoring the properties of the resulting polymers. Modifications can be introduced at various stages of the synthesis, either on the precursor molecules or on the final dicarbonyl chloride.

A primary strategy for modification involves the use of substituted anilines or nitrobenzenes as starting materials for the synthesis of the precursor, 3,3'-azodibenzoic acid. By introducing functional groups onto the aromatic rings of these precursors, a diverse range of substituted 3,3'-azodibenzoic acids can be prepared. These substituted diacids can then be converted to their corresponding diacyl chlorides. For instance, the synthesis of 3,3'-azodibenzoic acid itself is typically achieved through the reduction of 3-nitrobenzoic acid. lookchem.com By starting with a substituted 3-nitrobenzoic acid, a functionalized version of the final product can be obtained.

Another approach involves the direct functionalization of the azobenzene (B91143) core. While challenging due to the presence of the reactive acyl chloride groups, methods such as electrophilic aromatic substitution could potentially be employed under carefully controlled conditions. However, this approach is less common due to the potential for side reactions.

Late-stage functionalization techniques, such as palladium-catalyzed C-H activation, have emerged as powerful tools for modifying complex molecules. researchgate.net These methods could theoretically be applied to the Benzoyl chloride, 3,3'-azobis- skeleton to introduce a variety of substituents, offering a more direct route to novel derivatives.

The synthesis of polyamides from diacid chlorides like Benzoyl chloride, 3,3'-azobis- and various diamines is a well-established method. mdpi.com By varying the structure of the diamine co-monomer, a wide array of polyamides with different properties can be produced from the same diacid chloride. This represents an indirect but highly effective strategy for modifying the final polymer structure.

Investigation of Structure-Reactivity Relationships in Benzoyl Chloride, 3,3'-azobis- Derivatives

The reactivity of the acyl chloride groups in Benzoyl chloride, 3,3'-azobis- and its derivatives is a key factor in polymerization reactions, influencing reaction rates and the molecular weight of the resulting polymers. The electronic nature of substituents on the aromatic rings can significantly impact this reactivity.

Electronic Effects of Substituents:

The reactivity of a benzoyl chloride is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the benzene (B151609) ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.

For instance, in a study on the reaction of substituted benzoyl chlorides with aniline, it was observed that substituents on the benzene ring have a pronounced effect on the reaction rate. rsc.org This principle can be directly applied to derivatives of Benzoyl chloride, 3,3'-azobis-. The introduction of EWGs, such as nitro or cyano groups, onto the aromatic rings would be expected to enhance the reactivity of the diacyl chloride in polycondensation reactions. In contrast, EDGs like alkoxy or alkyl groups would likely decrease the reaction rate.

Steric Effects:

In addition to electronic effects, steric hindrance can also play a role in the reactivity of Benzoyl chloride, 3,3'-azobis- derivatives. Bulky substituents positioned near the acyl chloride groups can hinder the approach of a nucleophile, thereby slowing down the reaction rate. This is particularly relevant when considering ortho-substituted derivatives.

Impact on Polymerization:

The structure-reactivity relationship is of paramount importance in the synthesis of high-performance polymers. The choice of substituents on the Benzoyl chloride, 3,3'-azobis- backbone can be used to control the polymerization process. For example, using a more reactive diacyl chloride derivative might allow for polymerization under milder conditions or with less reactive diamines.

Furthermore, the structure of the resulting polymer is directly influenced by the monomer's structure. The introduction of different functional groups can affect properties such as solubility, thermal stability, and mechanical strength of the final polyamide. researchgate.netmdpi.com For example, the incorporation of flexible ether linkages or bulky side groups can improve the solubility and processability of otherwise intractable aromatic polyamides.

A summary of expected reactivity trends based on substituent effects is presented in the table below.

Substituent Type on Aromatic RingExpected Effect on Carbonyl ElectrophilicityExpected Effect on Reactivity with Nucleophiles
Electron-Withdrawing Groups (e.g., -NO₂, -CN)IncreaseIncrease
Electron-Donating Groups (e.g., -OCH₃, -CH₃)DecreaseDecrease
Bulky Ortho-SubstituentsNo direct electronic effectDecrease (due to steric hindrance)

Interactive Data Table:

Substituent on Benzene RingElectronic EffectExpected Impact on Reactivity
-NO₂Strongly Electron-WithdrawingSignificantly Increased
-CNStrongly Electron-WithdrawingSignificantly Increased
-ClWeakly Electron-WithdrawingSlightly Increased
-HNeutral (Reference)Baseline
-CH₃Weakly Electron-DonatingSlightly Decreased
-OCH₃Strongly Electron-DonatingSignificantly Decreased

Decomposition Mechanisms and Radical Generation Kinetics of Benzoyl Chloride, 3,3 Azobis

Thermal Decomposition Pathways and Kinetic Parameters of Benzoyl Chloride, 3,3'-azobis-

Unimolecular Dissociation of the Azobis-Bond in Benzoyl Chloride, 3,3'-azobis-

In the absence of specific experimental data for Benzoyl chloride, 3,3'-azobis-, it is reasonable to hypothesize its thermal decomposition would initiate with the cleavage of the central azo (-N=N-) bond. This is the characteristic thermal decomposition pathway for azobis compounds, as the azo linkage is typically the weakest bond in the molecule. The thermal decomposition of a related compound, 2,2′-azobis(isobutyronitrile) (AIBN), proceeds via the cleavage of the C-N bond to form two cyanoisopropyl radicals and a molecule of nitrogen gas. researchgate.netresearchgate.net

For Benzoyl chloride, 3,3'-azobis-, the unimolecular dissociation would be expected to produce two 3-chlorobenzoyl radicals and a molecule of nitrogen gas. The rate of this dissociation would be dependent on temperature, and the stability of the resulting radicals would influence the activation energy of the process.

Formation and Reactivity of Primary Radicals Derived from Benzoyl Chloride, 3,3'-azobis-

Following the presumed unimolecular dissociation, the primary radicals formed would be 3-chlorobenzoyl radicals. The reactivity of these radicals would dictate the subsequent reaction pathways. Benzoyl radicals are known to be involved in various reactions, including hydrogen abstraction, addition to double bonds, and radical-radical dimerization. anu.edu.au The presence of a chlorine atom on the benzene (B151609) ring may influence the electrophilicity and stability of the radical, thereby affecting its reaction rates with other species in the medium.

Photolytic Decomposition of Benzoyl Chloride, 3,3'-azobis-

Wavelength-Dependent Radical Generation Efficacy

The photolytic decomposition of Benzoyl chloride, 3,3'-azobis- would be expected to be dependent on the wavelength of the incident light. The molecule would absorb light at specific wavelengths corresponding to its electronic transitions. The energy of the absorbed photons must be sufficient to induce cleavage of the azo bond. The study of aryl azides has shown that nitrenes are generated upon photolysis, and the reaction pathway can be influenced by the reaction conditions. beilstein-journals.org For Benzoyl chloride, 3,3'-azobis-, it is plausible that irradiation with UV light would lead to the generation of 3-chlorobenzoyl radicals. The efficiency of radical generation would likely vary with the wavelength, with an optimal wavelength corresponding to a strong absorption band leading to bond dissociation.

Other Initiated Decomposition Modes for Benzoyl Chloride, 3,3'-azobis-

Redox-Initiated Decomposition Mechanisms

The redox-initiated decomposition of azo compounds often involves single-electron transfer processes, where the azo linkage can be either reduced or oxidized to generate radical species. Typically, this is achieved through reactions with transition metal ions or organic molecules that can act as reducing or oxidizing agents. For instance, the electrochemical reduction of aromatic azo compounds is known to proceed in two one-electron steps, first forming a stable anion radical. utexas.edu The azo group can function as a redox center in various applications, such as in materials for sodium-ion batteries, where it reversibly reacts with sodium ions. umd.edu

Data on Redox-Initiated Decomposition of Benzoyl Chloride, 3,3'-azobis-

ParameterValue
Specific Redox Initiators StudiedNo data available
Measured Rate ConstantsNo data available
Identified Radical IntermediatesNo data available
Final Decomposition ProductsNo data available

Mechanochemical Radical Generation from Benzoyl Chloride, 3,3'-azobis-

Mechanochemistry involves the use of mechanical force, such as grinding, milling, or sonication, to induce chemical reactions. For some chemical compounds, this mechanical energy can be sufficient to cleave covalent bonds and generate radicals. While the solvent-free mechanochemical synthesis of azo dyes by ball milling has been demonstrated, this involves the formation of the azo group rather than its decomposition. rsc.org

The decomposition of initiators via mechanical stress is a known phenomenon, particularly in the context of polymer chemistry, where mechanical forces can lead to "mechanochemical radical polymerization." However, specific research investigating the mechanochemical decomposition of Benzoyl chloride, 3,3'-azobis- to generate radicals has not been found in the available literature. The energy required to cleave the C-N and N=N bonds in the azo moiety of this specific molecule through mechanical action has not been reported, nor have the resulting radical species been characterized.

Data on Mechanochemical Radical Generation from Benzoyl Chloride, 3,3'-azobis-

ParameterValue
Mechanical Method UsedNo data available
Energy InputNo data available
Radical Generation EfficiencyNo data available
Characterization of Generated RadicalsNo data available

Applications in Advanced Polymerization Science: Initiation and Control Strategies

Fundamental Principles of Radical Polymerization Initiated by Benzoyl Chloride, 3,3'-azobis-

Benzoyl chloride, 3,3'-azobis-, as a member of the azo compound family, serves as a thermal initiator for radical polymerization. fujifilm.com Similar to more common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), the azo linkage in Benzoyl chloride, 3,3'-azobis- is the key to its function. libretexts.orgopen.edu Upon heating, this bond undergoes homolytic cleavage, generating two identical radicals and a molecule of nitrogen gas. fujifilm.com These resulting radicals, bearing a benzoyl chloride functional group, are capable of initiating the polymerization of various vinyl monomers. libretexts.orglibretexts.org

The presence of the benzoyl chloride moieties on the initiator fragments offers a unique advantage: the potential to create polymers with reactive end-groups. These functional termini can be subsequently modified, allowing for the synthesis of block copolymers or the attachment of the polymer to other molecules or surfaces.

Initiation Efficiency and Rate Constants in Benzoyl Chloride, 3,3'-azobis- Mediated Polymerizations

The efficiency of an initiator (ƒ) is a critical parameter in radical polymerization, representing the fraction of radicals generated that successfully initiate a polymer chain. The remaining radicals are lost to side reactions, such as recombination within the solvent cage. For azo initiators, the decomposition rate is generally independent of the solvent, a characteristic that offers predictability in various reaction media. fujifilm.com

Table 1: General Kinetic Parameters in Radical Polymerization

ParameterDescriptionTypical Influencing Factors
kd Initiator decomposition rate constantTemperature, Initiator structure
ƒ Initiator efficiencySolvent viscosity, Radical reactivity
ki Initiation rate constantMonomer reactivity, Radical reactivity
kp Propagation rate constantMonomer structure, Temperature
kt Termination rate constantPolymer concentration, Temperature

This table presents generalized parameters. Specific values for Benzoyl chloride, 3,3'-azobis- would require dedicated experimental studies.

Propagation and Termination Kinetics in Systems Utilizing Benzoyl Chloride, 3,3'-azobis-

Once initiated, the polymer chain propagates by the sequential addition of monomer units. libretexts.org The rate of propagation is dependent on the monomer's reactivity and concentration, as well as the temperature. Termination, the process that ceases chain growth, typically occurs through bimolecular reactions between two growing polymer chains, either by combination or disproportionation. libretexts.org In conventional radical polymerization, these termination reactions are irreversible and lead to a broad molecular weight distribution in the final polymer. acs.org The kinetics of these processes are fundamental to determining the final molecular weight and dispersity of the polymer.

Controlled/Living Radical Polymerization (CRP) Leveraging Benzoyl Chloride, 3,3'-azobis-

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comcmu.edu These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. acs.org The functional nature of Benzoyl chloride, 3,3'-azobis- makes it a potentially valuable tool in CRP.

Strategies for Employing Benzoyl chloride, 3,3'-azobis- in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process. wikipedia.orgscispace.com For Benzoyl chloride, 3,3'-azobis- to be used in ATRP, it would typically function as the source of the initiating radicals. The benzoyl chloride groups themselves are not the typical initiators for ATRP; rather, the radicals generated from the azo decomposition would initiate polymerization.

A strategy to integrate this initiator could involve a two-step process. First, the azo compound initiates the polymerization of a monomer. The resulting polymer chains would possess the 3-chlorobenzoyl end-groups. These end-groups, specifically the benzyl (B1604629) chloride-like structure, could then potentially act as macroinitiators for a subsequent ATRP process, although the reactivity would need to be carefully considered. Alternatively, the initial polymerization could be conducted in the presence of an ATRP catalyst system, where the generated radicals add to the monomer, and the resulting propagating chains are then reversibly deactivated by the transition metal complex.

Integration of Benzoyl Chloride, 3,3'-azobis- into Reversible Addition-Fragmentation Chain Transfer (RAFT) Processes

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. researchgate.netrsc.org In a RAFT process, Benzoyl chloride, 3,3'-azobis- would serve as a standard radical initiator. researchgate.net The radicals produced from its thermal decomposition would initiate the growth of polymer chains.

The control over the polymerization is achieved by the RAFT agent, which reversibly transfers the propagating radical character between growing chains. The key advantage of using Benzoyl chloride, 3,3'-azobis- in this context is the introduction of the benzoyl chloride functionality at the chain ends, derived from the initiator fragments. This allows for the synthesis of telechelic polymers with reactive end-groups, which can be used for further chemical transformations.

Nitroxide-Mediated Polymerization (NMP) using Benzoyl Chloride, 3,3'-azobis- Derived Species

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical, forming a dormant alkoxyamine species. nih.gov Similar to RAFT, Benzoyl chloride, 3,3'-azobis- can be employed as a conventional thermal initiator in a bimolecular NMP system. nih.gov

In this approach, the polymerization mixture would contain the monomer, the azo initiator, and a stable nitroxide such as TEMPO. Upon heating, the initiator generates radicals that begin polymerization. These growing chains are then reversibly capped by the nitroxide radicals. cmu.edu The resulting polymers would possess initiator fragments at one end and the nitroxide moiety at the other. The presence of the benzoyl chloride group from the initiator provides a handle for post-polymerization modification, adding to the versatility of the materials that can be produced via NMP.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “Benzoyl chloride, 3,3'-azobis-” according to the specified outline. The search for research findings, data, and specific applications concerning this particular compound in advanced polymerization science yielded insufficient information.

The requested topics, including its specific role in controlling polymer molecular weight, the synthesis of various copolymer architectures, and its mechanisms in heterogeneous polymerization systems, are not documented in the available search results. While general principles of polymerization, various initiator types, and synthesis methods are widely described, literature detailing the use and effects of "Benzoyl chloride, 3,3'-azobis-" is not available.

Therefore, to ensure scientific accuracy and avoid speculation, the article as requested cannot be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzoyl Chloride, 3,3 Azobis Systems

In-Situ Spectroscopic Analysis of Benzoyl Chloride, 3,3'-azobis- Decomposition

The thermal or photochemical decomposition of Benzoyl Chloride, 3,3'-azobis- is the critical initiation step, generating reactive radicals that dictate the subsequent polymerization process. In-situ spectroscopic methods are indispensable for observing these fleeting events in real-time.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as the radicals formed during the decomposition of Benzoyl Chloride, 3,3'-azobis-. youtube.com The homolytic cleavage of the central azo bond yields two identical 3-(chlorocarbonyl)phenyl radicals.

In-situ EPR studies allow for the direct observation of these initiator radicals as they are generated. The key parameter obtained from an EPR spectrum is the g-factor, which is characteristic of a specific radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). youtube.com Research on analogous benzoyl radicals generated by photo-excitation shows a characteristic isotropic X-band absorption with a g-factor of approximately 2.0008, which provides a reference for identifying the 3-(chlorocarbonyl)phenyl radical. rroij.com

By employing steady-state EPR spectroscopy at various temperatures, the persistence and reactivity of the initiator radicals can be monitored. sigmaaldrich.com The technique can also detect the formation of adduct radicals, which are formed when an initiator radical adds to a monomer molecule. This provides direct evidence of the initiation event and allows for the study of the initial steps of polymerization under supramolecular or confined conditions. sigmaaldrich.com

Table 1: Representative EPR Parameters for Relevant Radical Species

Radical Species Typical g-value Key Hyperfine Coupling (HFC) Information Reference
Benzoyl Radical ~2.0008 Interaction with aromatic protons rroij.com
Phenyl Radical ~2.0026 HFC from ortho, meta, and para protons
Nitroxide Radicals (e.g., TEMPO) ~2.0060 Large coupling to 14N nucleus mdpi.com

Time-resolved spectroscopic techniques are powerful tools for monitoring the concentration of reactants, intermediates, and products as a function of time, thereby providing detailed kinetic profiles of the decomposition process.

Time-Resolved Infrared (TRIR) Spectroscopy is particularly well-suited for studying the decomposition of Benzoyl Chloride, 3,3'-azobis-. Studies on similar photoinitiators have successfully used picosecond TRIR to observe the formation of benzoyl radicals following laser excitation. researchgate.net The appearance of a new, transient absorption band in the carbonyl stretching region (νCO), specifically around 1800 cm⁻¹, is a definitive indicator of benzoyl radical formation. researchgate.net For Benzoyl Chloride, 3,3'-azobis-, TRIR experiments would monitor the disappearance of vibrational modes associated with the azo group (-N=N-) and the simultaneous emergence of the characteristic carbonyl stretch of the 3-(chlorocarbonyl)phenyl radical. The rate of these changes provides the decomposition rate constant.

Time-Resolved UV-Visible (UV-Vis) Spectroscopy , often referred to as flash photolysis, can also be employed to determine decomposition kinetics. mdpi.com The azo group in the parent molecule possesses a distinct electronic absorption (typically an n→π* transition) in the near-UV or visible range. By monitoring the decay of this absorption band following a short pulse of light or a rapid temperature jump, the rate of decomposition can be accurately measured. mdpi.com This provides crucial data for understanding the initiator's efficiency and half-life under specific reaction conditions.

Table 2: Application of Time-Resolved Spectroscopy to Initiator Decomposition

Technique Monitored Species/Group Information Gained Reference
Time-Resolved IR (TRIR) Azo group (-N=N-), Carbonyl group (C=O) of radical Direct observation of radical formation, structural information on intermediates, decomposition kinetics researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis in Benzoyl Chloride, 3,3'-azobis- Initiated Polymers

While one-dimensional (1D) ¹H NMR can be used to identify and quantify end-groups by comparing the integration of their unique signals against those of the repeating monomer units, spectral overlap in complex polymers often necessitates the use of more advanced two-dimensional (2D) NMR techniques. creative-biostructure.commdpi.com 2D NMR spreads the spectral information across a second dimension, significantly enhancing resolution and providing correlation information between different nuclei. mdpi.com

Correlation Spectroscopy (COSY): This homonuclear technique correlates protons that are spin-coupled to each other (typically through 2-3 bonds). It is used to establish the proton connectivity within the initiator end-group and along the polymer backbone. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This is an inverse-detected 2D technique that correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). It is extremely powerful for resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range. An HSQC spectrum would definitively link the aromatic protons of the 3-(chlorocarbonyl)phenyl end-group to their corresponding aromatic carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for proving the covalent linkage between the initiator fragment and the polymer chain. It can show a correlation from a proton on the end-group to the first carbon of the first monomer unit, or from a proton on the first monomer unit to a carbon on the initiator fragment, providing unambiguous evidence of initiation. mdpi.com

Table 3: Advanced 2D NMR Techniques for Polymer End-Group Analysis

2D NMR Experiment Type of Correlation Primary Application for End-Group Analysis Reference
COSY ¹H-¹H (through-bond) Establishes proton spin systems within the initiator fragment. mdpi.com
HSQC ¹H-¹³C (one-bond) Assigns specific protons to their directly attached carbons in the end-group, overcoming spectral overlap. mdpi.com

| HMBC | ¹H-¹³C (multiple-bond) | Confirms the covalent bond between the initiator fragment and the first monomer unit of the polymer chain. | mdpi.com |

For insoluble, cross-linked, or semi-crystalline polymers, solution-state NMR is not feasible. In these cases, solid-state NMR (ssNMR) provides invaluable microstructural information. By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid samples.

CP/MAS NMR: The Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is the workhorse of solid-state polymer analysis. It enhances the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant protons. The technique is sensitive to molecular mobility; rigid domains (e.g., crystalline regions or glassy amorphous regions) produce strong CP/MAS signals, while highly mobile domains (e.g., rubbery amorphous regions) are often attenuated. This allows for the differentiation of phases within the polymer. nih.gov

Phase and Mobility Analysis: By comparing spectra from different ssNMR experiments (e.g., CP/MAS vs. direct-polarization MAS), one can distinguish between rigid and mobile segments of the polymer chains. nih.gov This would be useful in analyzing how the bulky, rigid 3-(chlorocarbonyl)phenyl end-groups affect chain packing and morphology at the nanometer scale.

End-Group Identification: ssNMR can be used to identify the end-groups in the solid state. For instance, ¹³C CP/MAS can identify the distinct signals of the carbonyl and aromatic carbons of the initiator fragment, providing insight into the structure of the polymer in its final material form.

Mass Spectrometry (MS) Techniques for Identifying Reaction Products and Adducts of Benzoyl Chloride, 3,3'-azobis-

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for identifying and quantifying reaction products, byproducts, and adducts. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures generated from the reactions of Benzoyl Chloride, 3,3'-azobis-.

The derivatization of various analytes with benzoyl chloride for LC-MS analysis is a well-established method, and the findings from this field provide a strong basis for predicting the behavior of products from Benzoyl Chloride, 3,3'-azobis-. Key insights include:

Enhanced Hydrophobicity: The attachment of a benzoyl group increases the hydrophobicity of polar molecules, improving their retention on reversed-phase chromatography columns and leading to better separation.

Characteristic Fragmentation: Under tandem mass spectrometry (MS/MS) conditions, benzoylated compounds exhibit characteristic fragmentation patterns. The most common fragmentation involves the cleavage of the ester or amide bond, producing a prominent benzoyl cation fragment at m/z 105. In the case of Benzoyl Chloride, 3,3'-azobis-, decomposition products or polymer adducts containing the 3-(chlorocarbonyl)phenyl group would be expected to produce a characteristic fragment corresponding to the 3-(chlorocarbonyl)benzoyl cation (C₇H₄ClO⁺), allowing for selective identification.

Identification of Adducts: LC-MS can be used to identify small oligomers by detecting species corresponding to the mass of the initiator fragment plus one, two, or several monomer units. This provides a detailed picture of the initial stages of polymerization and can help identify side reactions or the formation of unexpected adducts.

Table 4: Expected Key Ions in Mass Spectrometry Analysis

Species / Fragment Chemical Formula Expected m/z (Monoisotopic) Analytical Significance
Benzoyl cation [C₇H₅O]⁺ 105.03 Common fragment from benzoyl-containing compounds.
3-(chlorocarbonyl)benzoyl cation [C₈H₄ClO₂]⁺ 167.99 Expected characteristic fragment from initiator-derived end-groups.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Benzoyl chloride, 3,3'-azobis-, with a chemical formula of C₁₄H₈Cl₂N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. lookchem.com An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

The technique is particularly valuable for differentiating between compounds that may have the same nominal mass but different elemental formulas. An analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion, [M+H]⁺ or [M+Na]⁺. The high resolving power of the instrument, often a time-of-flight (TOF) or Orbitrap analyzer, allows for the differentiation of isotopic patterns, which is especially important for chlorine-containing compounds like Benzoyl chloride, 3,3'-azobis- due to the characteristic presence of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Theoretical Mass Data for Benzoyl Chloride, 3,3'-azobis-

Parameter Value
Molecular Formula C₁₄H₈Cl₂N₂O₂
Molecular Weight 307.14 g/mol lookchem.com
Theoretical Monoisotopic Mass 305.99628 Da
Expected [M+H]⁺ ion 306.99411 m/z
Expected [M+Na]⁺ ion 328.98305 m/z

Note: This table presents calculated theoretical values. Experimental values from HRMS analysis would be compared against these to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchwithrowan.com For Benzoyl chloride, 3,3'-azobis-, an MS/MS experiment would begin with the isolation of its molecular ion. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for Benzoyl chloride, 3,3'-azobis- would likely include:

Loss of N₂: The azo group is thermally and collisionally labile, leading to a characteristic loss of a neutral nitrogen molecule (28 Da).

Cleavage of the C-Cl bond: The acyl chloride groups can lose a chlorine radical.

Loss of CO: Decarbonylation is a common fragmentation pathway for benzoyl compounds.

Cleavage of the Ar-N bond: Fission between the benzene (B151609) ring and the azo nitrogen would also be expected.

Analysis of the m/z values of these fragments allows for the reconstruction of the parent molecule's structure, confirming the connectivity of the benzoyl chloride moieties through the azo bridge. researchgate.net

Chromatographic and Thermal Analysis for Polymer Characterization

When Benzoyl chloride, 3,3'-azobis- is used as a radical initiator for polymerization, the resulting polymers possess unique characteristics derived from the initiator fragments at their chain ends. Characterizing these polymers is crucial for understanding their properties and potential applications. Gel permeation chromatography is used to determine the molecular weight distribution, while thermal analysis techniques like DSC and TGA reveal key thermal properties. wikipedia.orgmdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is the standard method for determining the molecular weight characteristics of a polymer. wikipedia.org It separates polymer chains based on their hydrodynamic volume in solution. Larger chains elute more quickly from the chromatography column than smaller chains.

For a polymer initiated with Benzoyl chloride, 3,3'-azobis-, a GPC analysis would provide crucial data on its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ or PDI), where Đ = Mw/Mn. wikipedia.org The value of Đ indicates the breadth of the molecular weight distribution, with values closer to 1.0 signifying a more uniform population of polymer chains. This data is essential for correlating the polymerization conditions with the resulting polymer architecture and predicting its mechanical and solution properties.

Table 2: Representative GPC Data for a Polymer Synthesized via Free Radical Polymerization

Parameter Value
Number-Average Molecular Weight (Mn) 35,000 g/mol
Weight-Average Molecular Weight (Mw) 75,000 g/mol
Polydispersity Index (Đ) 2.14

Note: This table shows illustrative data for a polymer produced by free-radical polymerization. The specific values for a polymer initiated by Benzoyl chloride, 3,3'-azobis- would depend on monomer type, concentration, and reaction conditions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Initiated Polymers

Thermal analysis techniques are vital for understanding the operational limits and phase behavior of polymers.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. mdpi.com For a polymer initiated by Benzoyl chloride, 3,3'-azobis-, DSC is used primarily to determine its glass transition temperature (Tg). The Tg is a critical property, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com TGA is used to assess the thermal stability of the polymer. The output is a curve showing mass loss versus temperature. Key data points include the onset temperature of decomposition (Td) and the temperature at which 5% or 10% mass loss occurs, which define the upper service temperature of the material. The presence of aromatic initiator fragments from Benzoyl chloride, 3,3'-azobis- could potentially enhance the thermal stability of the resulting polymer.

Table 3: Representative Thermal Properties of a Polymer from Radical Initiation

Analytical Technique Property Value
DSC Glass Transition Temperature (Tg) 105 °C
TGA Decomposition Temperature (Td, 5% mass loss) 350 °C
TGA Char Yield at 600 °C (in N₂) 45%

Theoretical Chemistry and Computational Modeling of Benzoyl Chloride, 3,3 Azobis Systems

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Benzoyl Chloride, 3,3'-azobis-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a molecule like Benzoyl chloride, 3,3'-azobis-, these calculations can predict its geometry, stability, and how it might react.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For Benzoyl chloride, 3,3'-azobis-, the most labile bond is the N-N single bond within the azo group, which upon cleavage would generate two identical benzoyl chloride radicals.

DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p) or larger, can predict this BDE. epstem.netscirp.org The stability of the resulting radical is crucial for its effectiveness as a polymerization initiator. The stability of these radicals would be influenced by the delocalization of the unpaired electron across the aromatic ring and the electron-withdrawing nature of the benzoyl chloride group. While specific BDE values for Benzoyl chloride, 3,3'-azobis- are not available in the literature, studies on similar azo compounds provide a reference for the expected range.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds This table presents general BDE values for relevant bond types to provide context, as specific experimental or calculated values for the target compound are not available.

Bond Type General BDE (kJ/mol)
C-C (in alkanes) ~350
N-N (in azoalkanes) 150-250
C-N ~305
C-H (in benzene) ~473

Data derived from general chemical principles and published BDE compilations. nih.govucsb.edu

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are critical in predicting how a molecule will interact with others. numberanalytics.comimperial.ac.uk

For Benzoyl chloride, 3,3'-azobis-, FMO analysis would be used to understand its decomposition and subsequent reactions of the generated radicals. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. numberanalytics.com A small HOMO-LUMO gap suggests higher reactivity. In the context of polymerization, the interaction between the HOMO of a monomer and the singly occupied molecular orbital (SOMO) of the initiator radical would be analyzed to predict the rate and regioselectivity of the initiation step.

Table 2: Conceptual FMO Interactions in Polymerization Initiation

Reactant 1 Reactant 2 Key Orbital Interaction Predicted Outcome
Initiator Radical Monomer SOMO (Radical) ↔ HOMO (Monomer) Favorable for initiation
Initiator Radical Monomer SOMO (Radical) ↔ LUMO (Monomer) Favorable for initiation

This conceptual table illustrates the principles of FMO theory as applied to radical reactions. slideshare.net

Molecular Dynamics (MD) Simulations of Benzoyl Chloride, 3,3'-azobis- Decomposition and Radical Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes like decomposition and intermolecular interactions.

MD simulations can be employed to model the decomposition of Benzoyl chloride, 3,3'-azobis- under thermal or photolytic conditions. By simulating the system at elevated temperatures, one can observe the atomic motions leading to the cleavage of the N-N bond. Ab initio MD (AIMD), such as Car-Parrinello MD, combines molecular dynamics with DFT, allowing for the simulation of bond-breaking and bond-forming events without a pre-defined reactive force field. nih.gov Such simulations would reveal the timescale of decomposition and the initial kinetic energy and spatial distribution of the resulting radicals. Photolytic degradation could be modeled by simulating the molecule in an electronically excited state.

Following decomposition, the generated radicals interact with surrounding molecules. MD simulations can model the diffusion of these radicals through a solvent or monomer matrix. By analyzing the radial distribution functions from the simulation, one can understand the solvation structure around the radical and identify preferential interaction sites. These simulations are crucial for understanding how the local environment affects the radical's reactivity and availability to initiate polymerization.

Computational Modeling of Polymerization Kinetics and Chain Growth Processes Initiated by Benzoyl Chloride, 3,3'-azobis-

The initiation of free-radical polymerization by an azo compound like Benzoyl chloride, 3,3'-azobis- would be modeled based on the kinetics of its decomposition. Kinetic models for polymerization initiated by similar compounds, such as benzoyl peroxide, are well-established and often involve solving a series of differential equations that describe the concentration of each species over time. researchgate.netrsc.org The parameters for these models, such as rate constants for each reaction step, can be estimated using quantum chemical calculations or fit to experimental data. mdpi.com Such models can account for complex phenomena like the gel effect, where the termination rate decreases at high conversion due to increased viscosity. researchgate.net

Monte Carlo Simulations for Polymer Chain Evolution

The evolution of polymer chains initiated by bifunctional initiators like Benzoyl chloride, 3,3'-azobis- can be effectively modeled using Monte Carlo (MC) simulations. This computational technique allows for the tracking of individual polymer chains and provides detailed insights into the microstructure of the resulting polymers, which is often challenging to obtain through deterministic models alone. mdpi.com

In the context of polymerization initiated by Benzoyl chloride, 3,3'-azobis-, the simulation would begin by defining the initial state of the system, including the number of initiator molecules, monomer units, and the reaction volume. The simulation then proceeds in discrete time steps, with the probability of a particular reaction event (initiator decomposition, propagation, termination, etc.) occurring being proportional to its rate constant. mdpi.comresearchgate.net

A key feature of using a bifunctional initiator like Benzoyl chloride, 3,3'-azobis- is the potential for the formation of polymers that grow from both ends. The initial decomposition of the azo group leads to the formation of two radical fragments, each containing a benzoyl chloride group. Each of these radicals can then initiate the polymerization of a monomer.

The simulation can be designed to account for various reaction pathways:

Initiator Decomposition: The unimolecular decomposition of Benzoyl chloride, 3,3'-azobis- into two radical species and a nitrogen molecule. The rate of this process is dependent on the temperature and the activation energy of the N=N bond cleavage.

Propagation: The addition of monomer units to the growing polymer chains.

Termination: The cessation of chain growth, which can occur through combination or disproportionation of two growing polymer radicals.

Chain Transfer: The transfer of the radical activity to another molecule, such as a monomer, solvent, or a chain transfer agent.

A significant advantage of MC simulations is the ability to visualize the evolution of the polymer chain length distribution over time. For a bifunctional initiator, one would expect to see the formation of polymers with, on average, twice the molecular weight compared to a monofunctional initiator under similar conditions, assuming both initiator fragments are equally reactive.

To illustrate the potential output of such a simulation, a hypothetical dataset is presented below. This table shows the simulated evolution of the number-average degree of polymerization (DPn) and the dispersity (Đ) of polymers initiated by Benzoyl chloride, 3,3'-azobis- as a function of monomer conversion.

Table 1: Hypothetical Monte Carlo Simulation Data for Polymerization Initiated by Benzoyl chloride, 3,3'-azobis-

Monomer Conversion (%) Number-Average Degree of Polymerization (DPn) Dispersity (Đ)
10 250 1.8
20 510 1.7
40 1050 1.6
60 1600 1.5
80 2200 1.4

This table is generated for illustrative purposes to demonstrate the type of data that can be obtained from Monte Carlo simulations and does not represent experimental results.

The data in the table showcases the expected trend of increasing polymer chain length with monomer conversion. The decreasing dispersity suggests a more controlled polymerization process, which can be a characteristic of using bifunctional initiators that lead to the formation of telechelic polymers.

Kinetic Modeling Approaches for Complex Polymerization Systems

Kinetic modeling provides a complementary approach to Monte Carlo simulations for understanding the macroscopic behavior of polymerization systems initiated by compounds such as Benzoyl chloride, 3,3'-azobis-. This method involves writing a set of differential equations that describe the rate of change of the concentration of each species involved in the polymerization process. acs.org

For a polymerization initiated by Benzoyl chloride, 3,3'-azobis-, the kinetic model would include rate equations for the following key species:

The initiator (I)

The primary radicals generated from the initiator (R•)

The monomer (M)

Growing polymer chains of different lengths (P_n•)

Dead polymer chains (P_n)

The fundamental reactions to be included in the kinetic model are:

Initiation:

Decomposition of the initiator: I -> 2R• + N2 with rate constant kd

Addition of a primary radical to a monomer: R• + M -> P1• with rate constant ki

Propagation:

Pn• + M -> P(n+1)• with rate constant kp

Termination:

Combination: Pn• + Pm• -> P(n+m) with rate constant ktc

Disproportionation: Pn• + Pm• -> Pn + Pm with rate constant ktd

Solving this system of differential equations, typically through numerical methods, allows for the prediction of key polymerization outcomes such as the rate of polymerization, the evolution of monomer conversion, and the average molecular weights (number-average, M_n, and weight-average, M_w) and the dispersity (Đ) of the polymer product.

A crucial aspect of modeling a system with a bifunctional initiator is to account for the fact that the initiator molecule contains two independent radical-generating moieties. The kinetic model must therefore consider the stepwise decomposition of the initiator and the subsequent initiation from both ends.

To provide a tangible example of the output from a kinetic model, the following table presents hypothetical data on the predicted rate of polymerization and the evolution of number-average molecular weight at different initiator concentrations.

Table 2: Hypothetical Kinetic Modeling Data for Polymerization Initiated by Benzoyl chloride, 3,3'-azobis-

Initial Initiator Concentration [I]₀ (mol/L) Initial Rate of Polymerization (Rp)₀ (mol/L·s) Predicted Mn at 80% Conversion ( g/mol )
0.001 1.5 x 10⁻⁴ 200,000
0.005 3.4 x 10⁻⁴ 40,000
0.010 4.8 x 10⁻⁴ 20,000

This table is generated for illustrative purposes to demonstrate the type of data that can be obtained from kinetic modeling and does not represent experimental results.

The data illustrates that a higher initial initiator concentration leads to a faster initial rate of polymerization but results in a lower final molecular weight, which is a classic characteristic of radical polymerization.

The integration of both Monte Carlo simulations and kinetic modeling provides a powerful toolkit for the a priori design and optimization of polymerization processes involving complex initiators like Benzoyl chloride, 3,3'-azobis-, enabling the prediction of polymer properties and reaction kinetics before extensive experimental work is undertaken.

Environmental Degradation Pathways and Academic Considerations for Benzoyl Chloride, 3,3 Azobis

Abiotic Degradation Mechanisms of Benzoyl Chloride, 3,3'-azobis- in Environmental Systems

Photodegradation under Simulated Environmental Conditions and Sunlight Exposure

Aromatic azo compounds are known to undergo photodegradation upon exposure to sunlight. The azo linkage (-N=N-) is the most photochemically labile part of the molecule. The primary photochemical reaction for many aromatic azo compounds involves the cleavage of this bond. This process can be initiated by the absorption of ultraviolet and visible radiation from sunlight.

The fading of azo dyes in the presence of light is a well-known phenomenon and is often attributed to the photoreduction of the azo linkage. This reaction typically involves the abstraction of hydrogen atoms from the surrounding medium, leading to the formation of substituted hydrazines which can further break down into substituted anilines. In some instances, photosensitized oxidation of the solvent or other present organic matter can occur, which may indirectly contribute to the degradation of the azo compound.

The quantum yields of photodegradation for azo dyes can be influenced by factors such as the wavelength of light, the presence of oxygen, and the chemical nature of the surrounding medium. For instance, in some cases, oxygen can inhibit the fading process by re-oxidizing the reduced intermediates, while in other scenarios, it can accelerate degradation through the formation of reactive free radicals.

While specific studies on Benzoyl chloride, 3,3'-azobis- are lacking, it is reasonable to predict that its azo bond would be susceptible to photochemical cleavage under environmental conditions, leading to the formation of radical or ionic intermediates derived from the substituted benzoyl chloride fragments.

Table 1: General Photodegradation Characteristics of Aromatic Azo Compounds

ParameterGeneral Observation for Aromatic Azo Compounds
Primary Photochemical Reaction Cleavage of the azo linkage (-N=N-)
Initiating Factor Absorption of UV and visible light
Common Reaction Pathway Photoreduction via hydrogen abstraction
Initial Products Substituted hydrazines
Secondary Products Substituted anilines
Influencing Factors Wavelength, oxygen presence, surrounding medium

Hydrolytic Stability and Transformation Products

The benzoyl chloride functional groups in Benzoyl chloride, 3,3'-azobis- are highly susceptible to hydrolysis. Acyl chlorides are generally reactive towards nucleophiles, and water acts as a nucleophile in this context. The hydrolysis of benzoyl chloride is a well-established reaction that proceeds readily, even in moist air, to produce benzoic acid and hydrochloric acid wikipedia.org.

Given the presence of two benzoyl chloride moieties, it is expected that Benzoyl chloride, 3,3'-azobis- will undergo rapid hydrolysis in aqueous environments. This reaction would convert the two -COCl groups into carboxylic acid groups (-COOH), resulting in the formation of 3,3'-azobis(benzoic acid) and hydrochloric acid. The rate of this hydrolysis is anticipated to be significant, making it a primary abiotic degradation pathway in aquatic systems. The reaction is generally vigorous for acyl chlorides, though the presence of the larger azo-benzene structure might influence the reaction kinetics compared to simple benzoyl chloride chemguideforcie.co.uk.

Table 2: Hydrolytic Degradation of Benzoyl Chloride Functional Groups

Reactant Functional GroupNucleophilePrimary Transformation Products
Benzoyl chloride (-COCl)Water (H₂O)Benzoic acid (-COOH), Hydrochloric acid (HCl)

Biotic Degradation Potential and Microbial Interactions with Benzoyl Chloride, 3,3'-azobis-

The biotic degradation of Benzoyl chloride, 3,3'-azobis- is likely to be dominated by the microbial metabolism of the azo bond, a process extensively studied in the context of azo dyes. Azo compounds are generally considered xenobiotic and can be recalcitrant to biodegradation under aerobic conditions. However, a wide variety of microorganisms have demonstrated the ability to degrade these compounds, particularly under anaerobic or anoxic conditions ijert.orgmdpi.com.

Identification of Microbial Degradation Pathways

The primary and most crucial step in the bacterial degradation of azo compounds is the reductive cleavage of the azo bond (-N=N-). This process leads to the decolorization of the compound and results in the formation of aromatic amines mdpi.comtaylorfrancis.com. This reductive cleavage can be carried out by a diverse range of bacteria, including species of Pseudomonas, Bacillus, Aeromonas, and Enterobacter, often under anaerobic or microaerophilic conditions ijert.orgnih.gov.

While the azo bond is typically resistant to aerobic bacterial attack, some aerobic bacteria have been found to possess oxygen-tolerant azoreductases that can reduce the azo group ijcmas.com. A common strategy for the complete mineralization of azo compounds involves a two-step process: an initial anaerobic reduction of the azo bond to form aromatic amines, followed by the aerobic degradation of these amines mdpi.com.

Enzymatic Transformation Mechanisms

The microbial degradation of azo compounds is mediated by specific enzymes. The key enzymes involved in the initial cleavage of the azo bond are azoreductases ijcmas.comebrary.net. These enzymes catalyze the reductive cleavage of the azo linkage, typically using NADH or NADPH as an electron donor core.ac.ukresearchgate.net.

Azoreductases can be broadly classified into two types: flavin-dependent and flavin-free enzymes. Flavin-dependent azoreductases are more common and have been extensively studied. The catalytic mechanism generally involves the transfer of electrons from NAD(P)H to the azo compound, mediated by the flavin cofactor, resulting in the cleavage of the -N=N- bond.

In addition to azoreductases, other microbial enzymes such as laccases and peroxidases, particularly from fungi, can also be involved in the degradation of azo dyes. These enzymes, however, typically act through an oxidative mechanism, which can lead to the formation of phenolic compounds rather than aromatic amines ijcmas.comebrary.net.

Table 3: Key Enzymes in the Biotic Degradation of Azo Compounds

EnzymeClassCofactor RequirementDegradation Mechanism
Azoreductase OxidoreductaseNAD(P)H, often with FlavinReductive cleavage of the azo bond
Laccase OxidoreductaseCopperOxidative degradation
Peroxidase OxidoreductaseHemeOxidative degradation

Characterization and Fate of Degradation Products of Benzoyl Chloride, 3,3'-azobis-

Based on the expected abiotic and biotic degradation pathways, the primary degradation products of Benzoyl chloride, 3,3'-azobis- can be predicted.

The initial and rapid abiotic degradation via hydrolysis would lead to the formation of 3,3'-azobis(benzoic acid) and hydrochloric acid .

Subsequent biotic degradation, primarily through the reductive cleavage of the azo bond of either the parent compound or its hydrolyzed product, would result in the formation of aromatic amines. Cleavage of the azo bond in 3,3'-azobis(benzoic acid) would yield 3-aminobenzoic acid . If the parent molecule undergoes azo reduction prior to complete hydrolysis, the initial products would be 3-aminobenzoyl chloride , which would then rapidly hydrolyze to 3-aminobenzoic acid.

Therefore, the principal and relatively stable degradation product expected in the environment is 3-aminobenzoic acid . Aromatic amines themselves can be subject to further microbial degradation, often under aerobic conditions, potentially leading to ring cleavage and complete mineralization to carbon dioxide, water, and inorganic ions. However, some aromatic amines can be persistent and pose their own environmental concerns mdpi.com.

Table 4: Predicted Degradation Products of Benzoyl chloride, 3,3'-azobis-

Spectroscopic and Chromatographic Identification of Metabolites

The identification of environmental metabolites of Benzoyl chloride, 3,3'-azobis- is crucial for understanding its transformation pathways and assessing the ecotoxicological risks of its degradation products. A combination of chromatographic separation and spectroscopic detection methods is essential for the comprehensive analysis of these transformation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a particularly powerful technique for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) allows for the separation of complex mixtures of metabolites followed by their identification based on their mass-to-charge ratio (m/z). In the case of azo dye metabolites, LC-MS has been effectively used to identify the aromatic amines formed after the cleavage of the azo bond. For instance, studies on the biodegradation of other azo dyes have successfully identified metabolites like N,N-dimethyl-p-phenylenediamine and 2-aminobenzoic acid using LC-MS analyses. nih.gov The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of unknown metabolites by analyzing their fragmentation patterns. upce.cz For example, collision-induced dissociation (CID) can be used to break down the parent ion into characteristic fragment ions, providing valuable structural information. upce.cz

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, especially for the analysis of volatile and semi-volatile aromatic amines that may be formed. nih.gov Often, derivatization of the polar amine groups is necessary to improve their volatility and chromatographic behavior. nih.gov

Spectroscopic techniques such as UV-Vis spectrophotometry can be used to monitor the decolorization of the parent azo compound, which indicates the cleavage of the azo linkage. ijrrjournal.com Fourier-transform infrared spectroscopy (FTIR) can provide information on the changes in functional groups during degradation, such as the disappearance of the azo bond and the appearance of new bonds associated with the metabolites.

The table below summarizes the analytical techniques that can be employed for the identification of potential metabolites of Benzoyl chloride, 3,3'-azobis-.

Analytical TechniqueApplicationExpected Information
HPLC-MS/MS Separation and identification of non-volatile metabolites.Molecular weight and structural information of parent compound and degradation products like aromatic amines and benzoic acid derivatives. upce.cznih.gov
GC-MS Identification of volatile and semi-volatile metabolites.Identification of smaller aromatic amine fragments after derivatization. nih.gov
UV-Vis Spectroscopy Monitoring of degradation progress.Disappearance of color, indicating cleavage of the azo bond. ijrrjournal.com
FTIR Spectroscopy Functional group analysis.Changes in chemical bonds, confirming transformation of the parent compound.

Mechanistic Proposals for Environmental Transformation

Based on the chemical structure of Benzoyl chloride, 3,3'-azobis-, two primary pathways for its environmental transformation can be proposed: hydrolysis of the benzoyl chloride functional groups and reductive cleavage of the azo bond. These pathways can occur independently or concurrently, leading to a variety of intermediate and final degradation products.

Hydrolysis of Benzoyl Chloride Groups:

The benzoyl chloride groups are highly reactive towards water and are expected to undergo rapid hydrolysis in an aqueous environment. byjus.comatamanchemicals.com This abiotic process would lead to the formation of 3,3'-azobis(benzoic acid) and hydrochloric acid. byjus.comyoutube.comwikipedia.org

Reaction: C₁₄H₈Cl₂N₂O₂ + 2H₂O → C₁₄H₁₀N₂O₄ + 2HCl

This initial hydrolysis step is significant as it transforms the compound from a reactive acyl chloride into a more stable dicarboxylic acid. The resulting 3,3'-azobis(benzoic acid) would then be subject to further degradation, primarily through the cleavage of the azo bond.

Reductive Cleavage of the Azo Bond:

The azo bond is susceptible to reductive cleavage under anaerobic conditions, a process often mediated by microorganisms. mdpi.comnih.gov This is a common and well-documented degradation pathway for azo dyes. mdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.netijrrjournal.comgsconlinepress.com This cleavage would break the molecule into two aromatic amine molecules. In the case of Benzoyl chloride, 3,3'-azobis-, this would result in the formation of 3-aminobenzoyl chloride.

Reaction (Anaerobic): C₁₄H₈Cl₂N₂O₂ + 4[H] → 2 C₇H₆ClNO

The resulting 3-aminobenzoyl chloride is an aromatic amine and an acyl chloride. The acyl chloride group would likely hydrolyze rapidly in an aqueous environment to form 3-aminobenzoic acid.

Subsequent Hydrolysis: C₇H₆ClNO + H₂O → C₇H₇NO₂ + HCl

These aromatic amines are often more persistent and can be more toxic than the parent azo compound. mdpi.comijrrjournal.commst.dk Under aerobic conditions, these aromatic amines can be further degraded by microorganisms through processes such as hydroxylation and ring cleavage. mdpi.com

Photodegradation:

Photocatalytic degradation is another potential environmental transformation pathway for azo compounds. ijrrjournal.comtandfonline.comresearchgate.netmdpi.com In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, reactive oxygen species are generated that can attack and break down the azo dye molecule. ijrrjournal.com This process can lead to the cleavage of the azo bond and the degradation of the aromatic rings, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions. researchgate.net

The proposed environmental degradation pathways are summarized in the table below.

Degradation PathwayConditionsKey ReactionPrimary Metabolites
Hydrolysis Aqueous environmentReaction of benzoyl chloride with water3,3'-azobis(benzoic acid), Hydrochloric acid byjus.comatamanchemicals.comyoutube.comwikipedia.org
Biodegradation (Anaerobic) Anoxic/AnaerobicReductive cleavage of the azo bond3-aminobenzoyl chloride (transient), 3-aminobenzoic acid mdpi.comnih.gov
Photodegradation UV light, PhotocatalystOxidation by reactive oxygen speciesAromatic amines, phenolic compounds, organic acids, and ultimately CO₂, H₂O, and inorganic ions ijrrjournal.comtandfonline.comresearchgate.netmdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives for Benzoyl Chloride, 3,3 Azobis

Integration of Benzoyl Chloride, 3,3'-azobis- in Advanced Materials Science

The bifunctional nature of Benzoyl chloride, 3,3'-azobis-, containing both an azo initiation site and reactive acid chloride groups, positions it as a compound of significant interest in the field of advanced materials science. The azo group can thermally or photochemically decompose to generate free radicals, initiating polymerization, while the benzoyl chloride moieties offer sites for subsequent chemical modification. This dual functionality allows for the synthesis of polymers with tailored architectures and functionalities.

Fabrication of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light, are at the forefront of materials innovation. While specific research on the use of Benzoyl chloride, 3,3'-azobis- in this area is not extensively documented, its inherent azo structure suggests a potential application in light-responsive materials. Azo compounds are known to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. Incorporating such a moiety into a polymer backbone or as a pendant group could lead to photo-responsive materials where changes in polymer conformation and properties can be precisely controlled by light.

Polymers initiated with Benzoyl chloride, 3,3'-azobis- would possess terminal benzoyl chloride groups. These reactive ends could be used to anchor the polymer chains to other molecules or surfaces, and the azo linkage could be cleaved under specific conditions, offering a pathway to degradable or cleavable polymer systems.

Synthesis of Functional Nanomaterials and Surface Modifications

The benzoyl chloride groups in Benzoyl chloride, 3,3'-azobis- make it a prime candidate for the synthesis of functional nanomaterials and for surface modifications. The acid chloride functionality can readily react with hydroxyl or amine groups present on the surfaces of various nanomaterials, such as silica nanoparticles, carbon nanotubes, or cellulose nanocrystals. This allows for the covalent attachment of the initiator to the nanoparticle surface. Subsequent polymerization from the surface, known as "grafting-from," would result in a dense layer of polymer chains, or "brushes," covalently bound to the nanomaterial.

This surface-initiated polymerization can be used to tailor the surface properties of nanomaterials, for instance, to improve their dispersibility in different solvents, to introduce specific functionalities for targeted drug delivery, or to create a responsive layer that can control access to the nanoparticle core. While specific studies employing Benzoyl chloride, 3,3'-azobis- for this purpose are limited, the principle of using functional initiators for surface modification is well-established.

Green Chemistry Principles Applied to Benzoyl Chloride, 3,3'-azobis- Synthesis and Utilization

The application of green chemistry principles to the synthesis and use of chemical compounds is of growing importance to minimize environmental impact.

Development of More Sustainable Synthetic Routes

The synthesis of Benzoyl chloride, 3,3'-azobis- typically involves the conversion of the corresponding dicarboxylic acid, 3,3'-azodibenzoic acid, using a chlorinating agent like thionyl chloride. Traditional methods for the synthesis of the precursor, 3,3'-azodibenzoic acid, may involve multi-step processes with potentially hazardous reagents.

Future research in this area could focus on developing more sustainable synthetic pathways. This might include:

Catalytic Routes: Exploring catalytic methods to replace stoichiometric reagents, thereby reducing waste.

Bio-based Feedstocks: Investigating the possibility of deriving the precursor molecules from renewable resources. Biosynthesis pathways for aminobenzoic acid derivatives are being explored and could offer a greener alternative to petroleum-based starting materials. rsc.org

Solvent-Free or Greener Solvents: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. For instance, solid-state reactions or the use of ionic liquids as recyclable reaction media are promising avenues. rsc.orgresearchgate.net

Exploration of Environmentally Benign Solvents and Reaction Conditions

The use of Benzoyl chloride, 3,3'-azobis- as a polymerization initiator often occurs in organic solvents. A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Research in this area could explore:

Water-based Systems: For certain polymerization techniques like emulsion or suspension polymerization, water is an ideal solvent. The solubility of Benzoyl chloride, 3,3'-azobis- in water would be a critical factor.

Supercritical Fluids: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for polymerization reactions.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive as recyclable solvents.

Furthermore, optimizing reaction conditions to reduce energy consumption, for example, by using lower polymerization temperatures or more efficient initiation methods, would contribute to a greener process.

Hybrid Systems and Composites Utilizing Benzoyl Chloride, 3,3'-azobis- Initiated Polymers

The creation of hybrid materials and polymer composites is a powerful strategy to combine the properties of different materials to achieve enhanced performance. The functional nature of polymers initiated by Benzoyl chloride, 3,3'-azobis- makes them particularly suitable for the fabrication of such advanced materials.

The terminal benzoyl chloride groups of polymers synthesized using this initiator can be used to form strong covalent bonds with the surface of reinforcing fillers, such as glass fibers, clays, or metal oxides. This strong interfacial adhesion is crucial for effective stress transfer from the polymer matrix to the filler, leading to composite materials with improved mechanical properties, such as strength and stiffness.

Moreover, the ability to functionalize the polymer chain ends allows for the creation of well-defined block copolymers. These copolymers can self-assemble into nanostructured materials with unique optical, electronic, or mechanical properties, finding applications in areas like nanotechnology and advanced coatings. The use of functional azo initiators is a known strategy for the synthesis of block copolymers. harth-research-group.orgbeilstein-journals.orgrsc.orgnih.gov

Below is a table summarizing the potential research directions and their expected outcomes.

Research DirectionKey ObjectivesExpected Outcomes
Stimuli-Responsive Polymers - Synthesize polymers with light-responsive azo moieties. - Investigate the effect of light on polymer properties.- Development of smart materials for applications in sensors, actuators, and controlled release systems.
Functional Nanomaterials - Graft polymers from the surface of various nanomaterials. - Control the thickness and density of the polymer brushes.- Enhanced dispersibility and compatibility of nanomaterials in polymer matrices. - Creation of functionalized nanoparticles for biomedical and catalytic applications.
Sustainable Synthesis - Develop catalytic and bio-based routes for the precursor. - Utilize greener solvents and reaction conditions.- Reduced environmental impact of the synthesis process. - Lower cost and increased safety of the chemical production.
Hybrid Systems and Composites - Fabricate polymer composites with strong interfacial adhesion. - Synthesize well-defined block copolymers.- Materials with superior mechanical and thermal properties. - Advanced materials with tailored nanostructures and functionalities.

Polymerization within Inorganic Matrices

The encapsulation of polymers within inorganic matrices is a burgeoning field aimed at developing hybrid materials with enhanced mechanical, thermal, and chemical properties. The use of initiators like Benzoyl chloride, 3,3'-azobis- is being explored to facilitate in-situ polymerization within porous inorganic structures. This approach allows for the creation of interpenetrating polymer networks (IPNs) within materials such as silica, zeolites, or metal-organic frameworks (MOFs).

The thermal decomposition of the azo group in Benzoyl chloride, 3,3'-azobis- generates free radicals that can initiate the polymerization of vinyl monomers that have been infused into the pores of the inorganic matrix. The presence of two benzoyl chloride groups on the initiator molecule offers the potential for the growing polymer chains to be anchored to the inorganic matrix, assuming the matrix possesses functional groups that can react with the acyl chlorides. This would result in a hybrid material with a covalently linked organic polymer phase within the inorganic host.

Potential Advantages of Using Benzoyl chloride, 3,3'-azobis- in Inorganic Matrices:

FeaturePotential Advantage
Bifunctional Nature Allows for simultaneous initiation and potential anchoring of polymer chains.
In-situ Polymerization Enables the formation of a continuous polymer network within the pores.
Thermal Initiation Offers control over the initiation process by regulating the temperature.

Research in this area is focused on understanding the influence of the inorganic matrix on the decomposition kinetics of the azo initiator and the propagation of the polymer chains within the confined space of the pores. The goal is to tailor the properties of the final hybrid material by controlling the polymer loading, molecular weight, and the interaction between the organic and inorganic phases. Radical polymerization of vinyl monomers has been successfully demonstrated in the nanochannels of porous coordination polymers, highlighting the feasibility of such approaches. acs.org

Polymer-Grafted Surfaces and Interfaces

The modification of surfaces with grafted polymer chains, often referred to as polymer brushes, is a powerful technique for tailoring the surface properties of materials. These grafted layers can be used to control wettability, adhesion, biocompatibility, and other interfacial phenomena. Azo initiators are commonly employed in "grafting from" techniques, where the initiator is first immobilized on the surface, and then the polymerization of a monomer is initiated from the surface-bound radicals. nih.govacs.org

Benzoyl chloride, 3,3'-azobis- is a particularly interesting candidate for this application due to its two benzoyl chloride groups, which can react with hydroxyl or amine groups typically present on the surfaces of materials like silica, metal oxides, and certain polymers. This allows for the covalent attachment of the initiator to the surface. Subsequent thermal decomposition of the azo group generates two radical sites, each capable of initiating the growth of a polymer chain from the surface.

Methods for Grafting Polymers from Surfaces using Azo Initiators:

Grafting MethodDescription
"Grafting from" Initiator is attached to the surface, followed by polymerization of monomers. acs.org
"Grafting to" Pre-synthesized polymers with reactive end groups are attached to the surface.

The bifunctionality of Benzoyl chloride, 3,3'-azobis- opens up possibilities for creating unique polymer brush architectures. For instance, if both benzoyl chloride groups react with the surface, the resulting polymer chains could form loops. Alternatively, if one group attaches to the surface and the other remains free, it could be used for subsequent chemical modifications. The use of water-soluble azo initiators for the synthesis of polyisoprene-silica nanoparticles via emulsion polymerization demonstrates the versatility of azo compounds in surface modification. mdpi.com The ability to create well-defined polymer brushes on silica nanoparticles using surface-initiated reversible addition-fragmentation chain transfer (RAFT) polymerization further underscores the potential in this area. benicewiczgroup.combenicewiczgroup.com

Theoretical Predictions and Data Science Approaches for Benzoyl Chloride, 3,3'-azobis- Research

As the complexity of materials design increases, computational and data-driven approaches are becoming indispensable tools for accelerating research and development. For a molecule like Benzoyl chloride, 3,3'-azobis-, these methods can provide valuable insights into its reactivity and guide the synthesis of new derivatives with tailored properties.

Machine Learning for Predicting Reactivity and Polymerization Outcomes

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and reaction outcomes. mdpi.com In the context of Benzoyl chloride, 3,3'-azobis-, ML models could be developed to predict key parameters that govern its performance as a polymerization initiator.

By training on a dataset of known azo initiators, an ML model could learn the relationship between the molecular structure and properties such as the decomposition temperature, radical generation efficiency, and the kinetics of polymerization. This would enable the in-silico screening of novel derivatives of Benzoyl chloride, 3,3'-azobis- with improved characteristics. For example, substituents could be added to the aromatic rings to tune the decomposition temperature for specific polymerization conditions.

Potential Applications of Machine Learning in Benzoyl chloride, 3,3'-azobis- Research:

ApplicationDescription
Predicting Decomposition Kinetics Developing models to predict the rate of thermal decomposition at different temperatures.
Optimizing Polymerization Conditions Using algorithms to identify the optimal monomer concentration, solvent, and temperature for a desired polymer molecular weight and polydispersity.
Designing Novel Initiators Screening virtual libraries of derivatives to identify candidates with enhanced performance.

The application of machine learning algorithms to predict the catalytic reduction of azo dyes demonstrates the potential of these methods for understanding the reactivity of azo compounds. researchgate.net

High-Throughput Computational Screening of Derivatives

High-throughput computational screening, also known as virtual screening, is a technique used to rapidly assess large libraries of virtual compounds for a specific property or activity. mdpi.comaimspress.com This approach can be applied to the design of new derivatives of Benzoyl chloride, 3,3'-azobis- with tailored functionalities.

Using computational chemistry methods, such as density functional theory (DFT), it is possible to calculate the electronic and structural properties of molecules. researchgate.net These calculations can be used to predict the reactivity of the azo group and the benzoyl chloride moieties. By automating these calculations for a large number of virtual derivatives, it is possible to identify promising candidates for synthesis and experimental validation.

For example, a high-throughput screening campaign could be designed to identify derivatives of Benzoyl chloride, 3,3'-azobis- with a lower decomposition temperature, which would be beneficial for the polymerization of temperature-sensitive monomers. Another goal could be to enhance the reactivity of the benzoyl chloride groups to facilitate more efficient surface grafting. The development of automated high-throughput polymerization screening platforms based on inline monitoring techniques is a significant step towards accelerating the discovery of new polymers and polymerization conditions. rsc.orgresearchgate.net

Q & A

Q. What are the established laboratory methods for synthesizing 3,3'-azobis(benzoyl chloride)?

  • Methodological Answer : Synthesis typically involves coupling benzoyl chloride derivatives via diazonium intermediates. For example, lithiation of (R)-BINOL-Me followed by reaction with benzoyl chloride yields dibenzoylated products under anhydrous conditions (Scheme 46, ). Alternatively, Friedel-Crafts acylation using AlCl₃ as a catalyst could be adapted for azo-linked systems. Key steps include:
  • Use of anhydrous solvents (e.g., Et₂O) to prevent hydrolysis.
  • Controlled addition of acyl chloride to avoid exothermic side reactions.
  • Purification via recrystallization or chromatography to isolate the azo product.
    Characterization by FTIR (C=O stretch at ~1770 cm⁻¹) and NMR (azo proton signals at δ 7.5–8.5 ppm) confirms structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing 3,3'-azobis(benzoyl chloride), and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • FTIR : Identify the acyl chloride C=O stretch (~1770 cm⁻¹) and azo group (-N=N-) vibrations (~1450–1550 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons adjacent to the azo group show deshielding (δ 7.5–8.5 ppm). Carbonyl carbons appear at ~165–170 ppm.
  • LC-MS/MS : Use benzoyl chloride derivatization protocols () with stable-isotope-labeled standards for quantification.
  • UV-Vis : The azo linkage absorbs strongly at ~350–450 nm, useful for reaction monitoring .

Advanced Research Questions

Q. How does the electron-withdrawing azo group influence the reactivity of 3,3'-azobis(benzoyl chloride) in nucleophilic substitutions compared to benzoyl chloride?

  • Methodological Answer : The azo group (-N=N-) enhances electrophilicity at the carbonyl carbon via resonance withdrawal, accelerating nucleophilic acyl substitution (e.g., esterification with alcohols). Kinetic studies comparing reaction rates with benzoyl chloride (control) under identical conditions (e.g., THF, 25°C) can quantify this effect. Monitor progress via FTIR (disappearance of C=O stretch) or HPLC. Contradictions in reactivity may arise from steric hindrance at the 3,3' positions, requiring computational modeling (DFT) to assess electronic vs. steric contributions .

Q. What experimental strategies mitigate thermal instability and exothermic decomposition risks during large-scale reactions involving 3,3'-azobis(benzoyl chloride)?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors with coolant circulation (e.g., -10°C) during acyl chloride addition.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent moisture-induced hydrolysis.
  • Dilution Principle : Employ high-boiling solvents (e.g., DMF) to dissipate heat.
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects exothermic peaks, enabling rapid quenching if needed.
    Refer to safety protocols in and : avoid water contact, use CO₂/dry chemical extinguishers, and store in moisture-resistant containers .

Q. How can researchers reconcile conflicting carcinogenicity data for benzoyl chloride derivatives in toxicological studies?

  • Methodological Answer : Contradictions arise from:
  • Exposure Routes : Inhalation vs. dermal application ( shows benzoyl chloride induced skin tumors in mice but no lung tumors via inhalation).
  • Co-Exposures : Industrial studies () note concurrent exposure to benzotrichloride, complicating attribution.
    Experimental Design :
  • Conduct isolated exposure studies (e.g., gavage vs. dermal application in rodent models).
  • Use Ames tests to confirm mutagenicity (benzoyl chloride is non-mutagenic, unlike benzyl chloride; ).
  • Analyze metabolites (e.g., S-benzyl-N-acetylcysteine) to distinguish toxicity pathways .

Data Contradiction Analysis

Q. Why does benzoyl chloride show limited carcinogenic evidence in animal models despite its structural similarity to Group 2A carcinogens like benzotrichloride?

  • Methodological Answer : Differences in metabolic activation: Benzotrichloride generates reactive trichloromethyl radicals, while benzoyl chloride hydrolyzes to benzoic acid ( ). Comparative studies should:
  • Measure urinary metabolites (e.g., benzoic acid vs. trichloroacetic acid).
  • Assess DNA adduct formation in vitro (e.g., HepG2 cells).
  • Use isotopic labeling (e.g., ¹⁴C-benzoyl chloride) to track bioaccumulation.
    Contradictory IARC evaluations (Group 2A for mixtures vs. inadequate evidence for benzoyl chloride alone) highlight the need for compound-specific risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.